Lipidomic Profiling and Physicochemical Characterization of N-(2-hydroxyethyl)docos-13-enamide
Lipidomic Profiling and Physicochemical Characterization of N-(2-hydroxyethyl)docos-13-enamide
Introduction & Structural Dynamics
N-(2-hydroxyethyl)docos-13-enamide (CAS: 18190-74-4), commonly referred to in lipidomics as N-erucoylethanolamine or Erucamide-MEA, is a very long-chain N-acylethanolamine (NAE)[1]. Structurally, the molecule is defined by a 22-carbon monounsaturated fatty acyl chain (the erucoyl group) covalently linked via an amide bond to a polar ethanolamine headgroup[2].
The defining structural feature of this compound is the presence of a cis (Z) double bond at the Δ13 position. This unsaturation introduces a rigid "kink" into the hydrophobic tail. From a thermodynamic perspective, this kink disrupts tight intermolecular lipid packing, significantly lowering the compound's melting point compared to its saturated counterpart (behenoyl ethanolamide) and enhancing its ability to fluidize and intercalate into biological lipid bilayers[2].
Physicochemical Properties
The amphiphilic nature of N-(2-hydroxyethyl)docos-13-enamide dictates its dual utility. Industrially, it functions as a high-performance non-ionic surfactant and slip agent. Biologically, it acts as a highly lipophilic signaling mediator. The polar hydroxyl and amide groups serve as hydrogen bond donors and acceptors, while the extensive hydrocarbon tail drives hydrophobic partitioning.
Table 1: Quantitative Physicochemical Properties of N-(2-hydroxyethyl)docos-13-enamide
| Property | Value | Causality / Significance |
| Molecular Formula | C₂₄H₄₇NO₂ | Dictates high lipophilicity and organic solvent solubility[1]. |
| Molecular Weight | 381.64 g/mol | Requires high-resolution mass spectrometry for precise biological quantification[1]. |
| XLogP3 | 8.5 | Indicates aggressive partitioning into lipid bilayers and adipose tissues[1]. |
| Boiling Point | ~533.1 °C (Predicted) | High thermal stability, critical for survival during high-heat industrial extrusion[3]. |
| Density | ~0.904 g/cm³ (Predicted) | Lower than water, typical of long-chain fatty acid amides[3]. |
| Solubility | Soluble in Chloroform (0.3 mg/mL) | Necessitates non-polar or biphasic solvent systems for extraction and synthesis[3]. |
Biological Mechanisms and Lipid Signaling
As an endocannabinoid-like lipid, N-erucoylethanolamine belongs to the broader NAE family, which includes well-characterized mediators like anandamide (AEA) and oleoylethanolamide (OEA). Biological research indicates that NAEs are primarily catabolized by Fatty Acid Amide Hydrolase (FAAH)[4].
The degradation of these very long-chain NAEs modulates localized inflammatory responses and lipid metabolism. Specifically, N-(2-hydroxyethyl)docos-13-enamide has been identified as a hepatoprotective agent; it has demonstrated the capacity to inhibit the expansion of fat droplets in hyperlipidemic models, offering therapeutic potential for fatty liver disease[5]. Its interaction with FAAH and subsequent downstream receptor targets (such as PPAR- α or orphan GPCRs) forms a complex, self-regulating signaling axis.
Figure 1: Biochemical signaling and FAAH-mediated degradation pathway of Erucamide-MEA.
Experimental Workflows and Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify step-by-step success.
Protocol A: Chemical Synthesis of N-(2-hydroxyethyl)docos-13-enamide
This protocol utilizes Schotten-Baumann-type conditions to efficiently couple erucoyl chloride with ethanolamine.
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Acyl Chloride Formation: Dissolve 10 mmol of erucic acid in 50 mL anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 12 mmol of oxalyl chloride dropwise, followed by a catalytic drop of dimethylformamide (DMF).
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Causality: DMF acts as a catalyst by forming a Vilsmeier-Haack intermediate, significantly accelerating the conversion of the stable carboxylic acid into the highly reactive erucoyl chloride.
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Amidation: In a separate flask, dissolve 15 mmol of ethanolamine and 20 mmol of triethylamine (TEA) in 30 mL anhydrous DCM at 0 °C. Slowly add the erucoyl chloride solution dropwise.
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Causality: TEA is strictly required to act as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the ethanolamine nucleophile, which would otherwise halt the amidation process.
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Self-Validating Quench & Extraction: Quench the reaction with 50 mL of saturated NaHCO₃. The cessation of CO₂ evolution serves as a visual validation that all unreacted acyl chloride has been fully hydrolyzed. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, Chloroform:Methanol gradient). Verify the product fraction via Thin Layer Chromatography (TLC) using a ninhydrin stain. The stain will remain negative for the purified product due to the lack of a primary amine, validating complete amidation.
Protocol B: LC-MS/MS Quantification in Biological Matrices
For researchers investigating the lipidomic profile of N-(2-hydroxyethyl)docos-13-enamide in tissues or fecal microbiomes[4], precise quantification is critical.
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Matrix Extraction: Homogenize 50 mg of tissue in 1 mL of ice-cold Methanol:Chloroform (2:1 v/v).
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Causality: This modified Bligh-Dyer extraction disrupts lipid-protein interactions, efficiently solubilizing highly lipophilic NAEs (XLogP3 = 8.5) away from the aqueous cellular debris.
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Internal Standard Spiking: Immediately spike the homogenate with 10 ng of a deuterated internal standard (e.g., AEA-d4).
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Causality: The deuterated internal standard co-elutes and ionizes similarly to the target analyte, serving as a self-validating metric to correct for matrix suppression effects and extraction losses.
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Phase Separation: Add 0.5 mL of MS-grade water and 0.5 mL of chloroform. Centrifuge at 10,000 x g for 10 minutes. Extract the lower organic phase and evaporate under a gentle stream of nitrogen gas.
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LC-MS/MS Analysis: Reconstitute the lipid pellet in 100 µL of Acetonitrile:Water (9:1). Inject 5 µL onto a C18 reverse-phase column. Use a mobile phase gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).
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Causality: Formic acid acts as a proton source, significantly enhancing the formation of the [M+H]⁺ precursor ion ( m/z 382.4) in positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transition ( m/z 382.4 → m/z 62.1), which corresponds to the diagnostic cleavage of the ethanolamine headgroup.
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References
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[(Z)-N-(2-Hydroxyethyl)docos-13-enamide | CID - PubChem] Source: National Institutes of Health (NIH) URL:[Link]
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[Dietary resistant starch preserved through mild extrusion of grain alters fecal microbiome metabolism of dietary macronutrients while increasing immunoglobulin A in the cat] Source: PubMed Central (PMC) - NIH URL:[Link]
Sources
- 1. (Z)-N-(2-Hydroxyethyl)docos-13-enamide | C24H47NO2 | CID 6436482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 18190-74-4: (13Z)-N-(2-Hidroxietil)-13-docosenamida [cymitquimica.com]
- 3. (Z)-N-(2-hydroxyethyl)docos-13-enamide | 18190-74-4 [m.chemicalbook.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. CAS 18190-74-4: (13Z)-N-(2-Hidroxietil)-13-docosenamida [cymitquimica.com]
